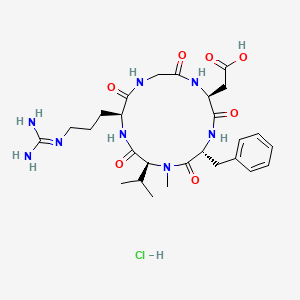
3-(2-Tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid
Descripción general
Descripción
3-(2-Tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid, commonly known as Boc-Lys(Ac)-OH, is a synthetic peptide used in scientific research. It is a derivative of lysine, an amino acid that plays a crucial role in protein synthesis. Boc-Lys(Ac)-OH is used in various research studies due to its unique properties, which make it an ideal candidate for several applications.
Mecanismo De Acción
Boc-Lys(Ac)-OH is a derivative of lysine, which is an essential amino acid that plays a crucial role in protein synthesis. It is incorporated into the peptide chain during synthesis, where it modifies the properties of the peptide. Boc-Lys(Ac)-OH can also act as a substrate for proteases, which cleave the peptide bond between the lysine and the adjacent amino acid.
Biochemical and Physiological Effects:
Boc-Lys(Ac)-OH has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of proteases, which play a crucial role in several biological processes. Boc-Lys(Ac)-OH has also been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Lys(Ac)-OH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other amino acids and peptides. However, Boc-Lys(Ac)-OH has some limitations, including its solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Boc-Lys(Ac)-OH in scientific research. One potential application is in the development of new antibiotics. Boc-Lys(Ac)-OH has been shown to have antimicrobial activity, making it a potential candidate for the development of new antibiotics to combat drug-resistant bacteria. Another potential application is in the development of new drugs for the treatment of cancer. Boc-Lys(Ac)-OH can be incorporated into peptides that target cancer cells, making it a potential candidate for the development of new cancer therapies.
Aplicaciones Científicas De Investigación
Boc-Lys(Ac)-OH is used in various scientific research studies, including peptide synthesis, drug discovery, and proteomics. It is used as a building block in peptide synthesis, where it is incorporated into peptides to modify their properties. Boc-Lys(Ac)-OH is also used in drug discovery to develop new drugs and study their mechanism of action. In proteomics, it is used to study protein structure and function.
Propiedades
IUPAC Name |
3-[(2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylimino]ethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-5-4-6-10(7-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNKHAYRXWMQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(CC1=CC(=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/CC1=CC(=CC=C1)C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butoxycarbonylamino-2-imino-ethyl)-benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[c][1,2,5]thiadiazol-4-yl)ethanone](/img/structure/B1512383.png)

![[6]Cycloparaphenylene](/img/structure/B1512388.png)


![[2-(2-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B1512401.png)

![Ethyl 7-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1512405.png)


![5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1512409.png)
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1512417.png)

